

Desvenlafaxine Remission Rates on Different Depression Scales

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Compound Focus: Desvenlafaxine

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The table below summarizes **desvenlafaxine** remission rates from key clinical trials, providing a clear comparison across different assessment scales and study designs.

Depression Scale	Remission Definition	Study Duration	Desvenlafaxine Remission Rate	Comparator (Placebo) Remission Rate	Study Context & Dosage
HAM-D-17 [1] [2]	Score \leq 7 [2]	6 months (Relapse Prevention)	64.4% - 90.2% [1]	29.3% - 80.8% (Placebo) [1]	Patients were already in remission at baseline; rates indicate relapse prevention , not new remission. Doses: 50-400 mg/d [1].
HAM-D-17 [2]	Score \leq 7	8 weeks (Acute Treatment)	~36% (estimated from graph)	~25% (estimated from graph)	Pooled analysis of 9 short-term studies. Doses: 50 mg/d and 100 mg/d [2].

Depression Scale	Remission Definition	Study Duration	Desvenlafaxine Remission Rate	Comparator (Placebo) Remission Rate	Study Context & Dosage
CGI-S [3]	Score ≤ 2	8 weeks (Acute Treatment)	24.8%	32.5% (Vortioxetine)	Patients with partial response to prior SSRIs. Dose: Desvenlafaxine 50 mg/d [3].
PHQ-9 [4]	Score < 5	12 months (Real-World)	Not a specific rate, but this is a standard measure for remission in modern clinical practice guidelines [4].		Used in quality measures (e.g., MIPS #370) for tracking long-term remission in routine care [4].

Detailed Experimental Protocols

To critically evaluate the data, it is essential to understand the design of the underlying clinical trials.

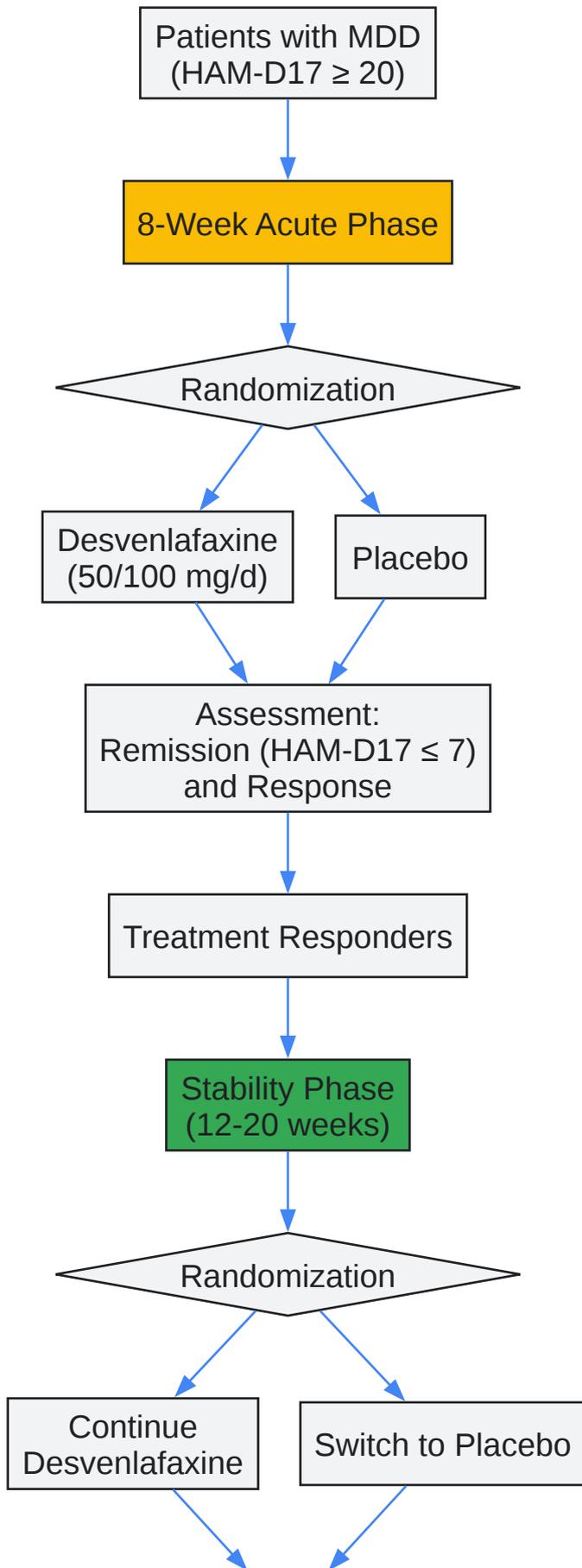
Short-Term Efficacy and Relapse Prevention Studies

The data for **desvenlafaxine**'s acute efficacy and long-term maintenance of remission primarily come from randomized, double-blind, placebo-controlled trials.

- **Protocol Objective:** To evaluate the short-term (8-week) efficacy of **desvenlafaxine** in reducing depressive symptoms and its long-term (6-month) ability to prevent relapse after successful treatment [1] [5] [2].
- **Patient Population:** Adult outpatients (typically aged 18-75) with a primary diagnosis of MDD according to DSM-IV or DSM-5 criteria. Most studies required a minimum baseline HAM-D17 score of ≥ 20 , indicating at least moderate depression severity [2].
- **Study Design:**

- **Acute Phase:** Patients were randomized to receive fixed doses of **desvenlafaxine** (50 mg/d or 100 mg/d) or placebo for 8 weeks [2].
- **Relapse Prevention Phase:** Patients who responded to open-label **desvenlafaxine** (50 mg/d) over 8-12 weeks entered a stability phase. Those who maintained a stable response were then re-randomized to continue **desvenlafaxine** or switch to placebo for 6 months to observe for relapse [1].
- **Key Efficacy Measures:**
 - **Primary Endpoint:** Change from baseline in the **17-item Hamilton Depression Rating Scale (HAM-D17)** total score [2].
 - **Secondary Endpoints:** Included remission rates (HAM-D17 ≤ 7), response rates ($\geq 50\%$ reduction in HAM-D17), and scores on other scales like the **Montgomery-Åsberg Depression Rating Scale (MADRS)** and **Clinical Global Impressions-Severity (CGI-S)** scale [3] [2].

This trial design and the relationship between its phases can be visualized as follows:



6-Month Assessment:
Relapse Rate

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Head-to-Head Comparative Study (VIVRE)

The VIVRE study provides a direct comparison between **desvenlafaxine** and another antidepressant in a clinically relevant population.

- **Protocol Objective:** To compare the efficacy of vortioxetine versus **desvenlafaxine** in patients with MDD who had a partial response to initial SSRI therapy [3].
- **Patient Population:** Adults with MDD who had only a partial response to at least 6 weeks of SSRI monotherapy (e.g., escitalopram, sertraline) [3].
- **Study Design:** An 8-week, international, multicenter, randomized, double-blind, active-controlled study. Patients were switched from their prior SSRI to either vortioxetine (10 or 20 mg/d) or **desvenlafaxine** (50 mg/d) [3].
- **Key Efficacy Measures:**
 - **Primary Endpoint:** Change from baseline in the **MADRS** total score.
 - **Secondary Endpoints:** Included the proportion of patients achieving symptomatic and functional **remission (defined as a CGI-S score ≤ 2)**, as well as functional and quality-of-life measures [3].

Interpretation Guide for Researchers

When analyzing this data for drug development, consider these critical factors:

- **Distinguish Between Efficacy Measures:** Remission (virtual absence of symptoms) is a stricter and more clinically meaningful goal than response (meaningful symptom improvement). The choice of scale (HAM-D17 vs. CGI-S vs. PHQ-9) also influences the reported rate [6] [7].
- **Contextualize Relapse Prevention Data:** The very high remission rates (e.g., 90%) in long-term studies reflect the **prevention of relapse** in a population that was already successfully treated, not the initial induction of remission in an acutely depressed population [1].
- **Consider the Patient Population:** Efficacy can vary significantly. The VIVRE study focused on the challenging "**partial SSRI responder**" population, which may explain the lower remission rates for **desvenlafaxine** (24.8% on CGI-S) compared to its performance in broader MDD populations [3].
- **Note the Standard Dose:** The 50 mg/day dose is the recommended therapeutic dose and was used in key studies. Higher doses have not demonstrated greater efficacy and are associated with

increased side effects [5].

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